4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4’-Chloro-4-methyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound is characterized by the presence of a chlorine atom at the 4’ position, a methyl group at the 4 position, and a carboxylic acid group at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-4-methyl-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride (Grignard reagent) under controlled temperature conditions . The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at temperatures ranging from -5°C to 5°C. After the reaction, the product is isolated and purified through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-4-methyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction reactions can convert it into alcohols or other functional groups.
Substitution Reactions: The chlorine atom at the 4’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and catalysts like FeBr3 are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Electrophilic Substitution: Products include halogenated biphenyl derivatives.
Oxidation: Products include carboxylic acid derivatives or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
4’-Chloro-4-methyl-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4’-Chloro-4-methyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target molecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methyl group at the 4 position.
4-Methyl-[1,1’-biphenyl]-3-carboxylic acid: Lacks the chlorine atom at the 4’ position.
4’-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methyl group at the 4 position.
Uniqueness
4’-Chloro-4-methyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of the chlorine atom, methyl group, and carboxylic acid group on the biphenyl structure.
Properties
Molecular Formula |
C14H11ClO2 |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-3-11(8-13(9)14(16)17)10-4-6-12(15)7-5-10/h2-8H,1H3,(H,16,17) |
InChI Key |
KHJHWFAWKLNLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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